Alpinumisoflavone dimethyl ether
Description
Alpinumisoflavone dimethyl ether (C₂₂H₂₀O₅) is a methylated derivative of alpinumisoflavone, a prenylated isoflavonoid primarily isolated from plants such as Cissus incisa () and Pinus massoniana (). This compound belongs to the flavonoid class and is characterized by the addition of two methyl groups (-OCH₃) at specific hydroxyl positions, altering its physicochemical properties compared to its non-methylated counterpart. Its molecular weight (364.13 g/mol) and structure contribute to distinct bioactivities, including cytotoxic effects against cancer cell lines, as observed in pharmacological studies .
Environmental stressors, such as low light and drought, reduce its production in Pinus massoniana, suggesting a role in plant stress adaptation .
Properties
CAS No. |
34086-56-1 |
|---|---|
Molecular Formula |
C22H20O5 |
Molecular Weight |
364.39 |
IUPAC Name |
5-methoxy-7-(4-methoxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C22H20O5/c1-22(2)10-9-15-17(27-22)11-18-19(21(15)25-4)20(23)16(12-26-18)13-5-7-14(24-3)8-6-13/h5-12H,1-4H3 |
SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2OC)C(=O)C(=CO3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Bioactivity and Mechanisms
- Cytotoxicity: this compound exhibits moderate cytotoxicity compared to non-methylated alpinumisoflavone, which shows broader anticancer activity through mitochondrial depolarization and ER stress pathways . The dimethyl ether derivative’s specificity for H2108 and H1299 cells suggests structural methylation may enhance selectivity for certain cancer types .
- Estrogenic Effects: Unlike abyssinone V-4'-methyl ether, which binds both ERα and ERβ receptors to exert estrogenic effects , this compound lacks reported hormonal activity, indicating functional divergence due to methylation patterns.
- Environmental Modulation: The reduced production of this compound under stress in Pinus massoniana contrasts with the stress-induced accumulation of other flavonoids, implying a unique regulatory role in plant defense .
Structural Impact on Pharmacokinetics
Methylation typically reduces polarity, enhancing lipid solubility and membrane permeability. For example, quercetin dimethyl ether derivatives show improved bioavailability compared to their hydroxylated analogs . This compound’s methyl groups likely confer similar advantages, though its exact pharmacokinetic profile requires further study.
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